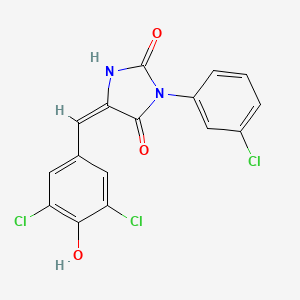![molecular formula C14H10F3NO2 B4808651 1-[1-(Cyclopropanecarbonyl)indol-3-yl]-2,2,2-trifluoroethanone](/img/structure/B4808651.png)
1-[1-(Cyclopropanecarbonyl)indol-3-yl]-2,2,2-trifluoroethanone
Übersicht
Beschreibung
1-[1-(Cyclopropanecarbonyl)indol-3-yl]-2,2,2-trifluoroethanone is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-[1-(Cyclopropanecarbonyl)indol-3-yl]-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of indole derivatives and cyclopropanecarbonyl chloride.
Reaction Conditions: The indole derivative is reacted with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Trifluoroacetylation: The resulting product is then subjected to trifluoroacetylation using trifluoroacetic anhydride in the presence of a catalyst like pyridine.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
1-[1-(Cyclopropanecarbonyl)indol-3-yl]-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetyl group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the cyclopropanecarbonyl group, resulting in the formation of indole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields.
Wissenschaftliche Forschungsanwendungen
1-[1-(Cyclopropanecarbonyl)indol-3-yl]-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 1-[1-(Cyclopropanecarbonyl)indol-3-yl]-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in key biological processes, thereby modulating their activity.
Pathways: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-[1-(Cyclopropanecarbonyl)indol-3-yl]-2,2,2-trifluoroethanone can be compared with other indole derivatives, such as:
1-(Cyclopropanecarbonyl)indole: Lacks the trifluoroacetyl group, resulting in different chemical and biological properties.
2,2,2-Trifluoro-1-(1H-indol-3-yl)ethanone: Similar structure but without the cyclopropanecarbonyl group, leading to variations in reactivity and applications.
1-(Cyclopropanecarbonyl)-2,2,2-trifluoroethanone: Similar but lacks the indole moiety, affecting its overall biological activity.
Eigenschaften
IUPAC Name |
1-[1-(cyclopropanecarbonyl)indol-3-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)12(19)10-7-18(13(20)8-5-6-8)11-4-2-1-3-9(10)11/h1-4,7-8H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQVXTZTGDBCFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-[1-(4-chlorobenzoyl)-3-methyl-2(1H)-pyridinylidene]benzamide](/img/structure/B4808575.png)
![N~2~-ethyl-N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B4808589.png)

![N-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4808597.png)
![N-(4-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4808611.png)
![N-[1-(3-methoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4808615.png)
![N-(2-furylmethyl)-2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4808623.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-4-(2,4-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B4808625.png)


![ethyl 4,5-dimethyl-2-{[(5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4808644.png)
![3-{[(3-chlorophenyl)amino]methyl}-5-(2,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4808655.png)
![1-[5-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-2-methylbenzenesulfonyl]azepane](/img/structure/B4808661.png)
![4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4808669.png)
